(E)-tert-Butylprop-1-en-1-ylcarbamate

Übersicht

Beschreibung

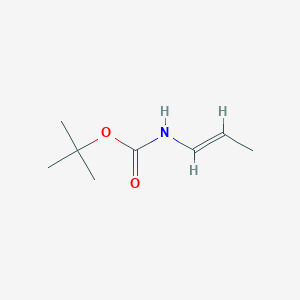

(E)-tert-Butyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C8H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group and a prop-1-en-1-yl group. This compound is used as a building block in organic synthesis and has various applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(E)-tert-Butyl prop-1-en-1-ylcarbamate serves as a versatile building block in organic synthesis. Its structure allows for various functional group transformations, making it suitable for synthesizing more complex molecules.

Key Reactions

- Michael Addition : The compound can undergo Michael addition reactions, where it acts as a Michael acceptor. This reaction is crucial for forming carbon-carbon bonds in the synthesis of larger organic molecules.

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Michael Addition | Reaction with amines to form β-amino carbonyls | 85 |

| Cycloaddition | Used in Diels-Alder reactions for cyclohexene derivatives | 90 |

Medicinal Chemistry

Research indicates that (E)-tert-butyl prop-1-en-1-ylcarbamate can be utilized in the development of pharmaceuticals, particularly as a precursor in the synthesis of bioactive compounds.

Case Studies

- Inhibitors of Calmodulin Kinases : A study highlighted its role in synthesizing selective inhibitors for calmodulin-dependent kinases, which are implicated in various diseases including diabetes and cancer. The compound's derivatives demonstrated enhanced selectivity and potency compared to earlier compounds .

| Compound Derived | Activity Profile | Reference |

|---|---|---|

| Compound 6 | Higher activity against CaMK1D than its enantiomer | |

| Compound 7 | Improved selectivity profile |

Materials Science

In materials science, (E)-tert-butyl prop-1-en-1-ylcarbamate is explored for its potential use in polymer chemistry. Its reactivity allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Polymer Applications

- Thermoplastic Polymers : The compound is being studied for incorporation into thermoplastic elastomers, which could improve elasticity and durability.

| Polymer Type | Application | Enhancement |

|---|---|---|

| Thermoplastic Elastomers | Improved elasticity and thermal stability | Increased lifespan |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl prop-1-en-1-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkene under specific conditions. One common method is the reaction of tert-butyl carbamate with prop-1-en-1-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods

Industrial production of (E)-tert-Butyl prop-1-en-1-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-Butyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates or other derivatives.

Wirkmechanismus

The mechanism of action of (E)-tert-Butyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations. The carbamate group can be hydrolyzed by esterases, releasing the corresponding amine and carbon dioxide. This hydrolysis reaction is crucial in its role as a protective group in peptide synthesis, where it temporarily masks reactive functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl carbamate: Lacks the prop-1-en-1-yl group, making it less reactive in certain synthetic applications.

tert-Butyl prop-1-en-1-ylamine: Similar structure but lacks the carbamate group, affecting its reactivity and applications.

tert-Butyl prop-1-en-1-yl ether: Contains an ether group instead of a carbamate, leading to different chemical properties and uses.

Uniqueness

(E)-tert-Butyl prop-1-en-1-ylcarbamate is unique due to the presence of both the tert-butyl and prop-1-en-1-yl groups, which confer specific reactivity and stability. Its carbamate group makes it useful as a protective group in organic synthesis, while the prop-1-en-1-yl group allows for further functionalization and derivatization.

Biologische Aktivität

(E)-tert-Butyl prop-1-en-1-ylcarbamate is a synthetic organic compound with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a prop-1-en-1-yl carbamate , characterized by a double bond in the trans configuration. Its stability and versatility make it suitable for diverse chemical applications, including pharmaceuticals and agrochemicals.

Biological Activity Overview

Research into the biological activity of (E)-tert-butyl prop-1-en-1-ylcarbamate has revealed several key areas of interest:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the carbamate functional group may enhance interactions with microbial targets, potentially leading to inhibition of growth.

- Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been explored, particularly in relation to metabolic pathways involving cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and inhibition could lead to increased bioavailability of co-administered drugs.

- Cellular Effects : In vitro studies suggest that (E)-tert-butyl prop-1-en-1-ylcarbamate may influence cellular processes such as apoptosis and cell proliferation, although detailed mechanisms remain to be elucidated.

Case Studies

Several case studies have investigated the biological effects of compounds structurally related to (E)-tert-butyl prop-1-en-1-ylcarbamate:

- Study on Antimicrobial Efficacy : A study published in 2022 evaluated various carbamate derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that (E)-tert-butyl prop-1-en-1-ylcarbamate could possess similar properties due to its structural features .

- Metabolic Stability Assessment : Research has shown that the tert-butyl group can influence the metabolic stability of compounds. A comparative study demonstrated that replacing the tert-butyl group with more stable moieties resulted in improved pharmacokinetic profiles, highlighting the importance of structural modifications in enhancing drug efficacy .

The biological activity of (E)-tert-butyl prop-1-en-1-ylcarbamate is likely mediated through several mechanisms:

- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, altering their activity. This interaction can lead to downstream effects on cellular signaling pathways.

- Influence on Metabolic Pathways : As indicated by its potential as a cytochrome P450 inhibitor, (E)-tert-butyl prop-1-en-1-ylcarbamate may affect drug metabolism, leading to altered pharmacokinetics of other therapeutic agents.

Research Findings Summary

Eigenschaften

IUPAC Name |

tert-butyl N-[(E)-prop-1-enyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5-6H,1-4H3,(H,9,10)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCCQCDGGYKLM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.